molecular formula C15H16F3NO3S B2755029 N-[(2,5-dimethylfuran-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 1396634-84-6

N-[(2,5-dimethylfuran-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No.: B2755029
CAS No.: 1396634-84-6
M. Wt: 347.35
InChI Key: FHGMGSWVMIKSQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2,5-dimethylfuran-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a complex organic compound characterized by the presence of a furan ring, a trifluoromethyl group, and a methanesulfonamide group

Scientific Research Applications

N-[(2,5-dimethylfuran-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dimethylfuran-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide typically involves multiple steps One common approach is the reaction of 2,5-dimethylfuran with a suitable alkylating agent to introduce the furan ringFinally, the methanesulfonamide group is introduced using a sulfonylation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-dimethylfuran-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the trifluoromethyl group can yield corresponding trifluoromethyl alcohols .

Mechanism of Action

The mechanism of action of N-[(2,5-dimethylfuran-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methanesulfonamide group can form hydrogen bonds with biological targets, influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,5-dimethylfuran-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is unique due to the combination of its furan ring, trifluoromethyl group, and methanesulfonamide group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

IUPAC Name

N-[(2,5-dimethylfuran-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3NO3S/c1-10-7-13(11(2)22-10)8-19-23(20,21)9-12-3-5-14(6-4-12)15(16,17)18/h3-7,19H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGMGSWVMIKSQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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